
N-Fmoc-O,3-dimethyl-D-tyrosine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Fmoc-O,3-dimethyl-D-tyrosine: is a derivative of tyrosine, an amino acid that plays a crucial role in protein synthesis. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to the nitrogen atom and methyl groups at the O and 3 positions of the tyrosine molecule. This modification enhances the compound’s stability and makes it useful in various chemical and biological applications .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-Fmoc-O,3-dimethyl-D-tyrosine typically involves the protection of the amino group of D-tyrosine with the Fmoc group. This is followed by the methylation of the hydroxyl group and the 3-position of the aromatic ring. The reaction conditions often include the use of base catalysts and organic solvents to facilitate the protection and methylation steps .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and high-throughput purification techniques to ensure the purity and yield of the final product .
化学反応の分析
Types of Reactions: N-Fmoc-O,3-dimethyl-D-tyrosine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The Fmoc group can be removed under basic conditions, allowing for further functionalization of the amino group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: The removal of the Fmoc group is typically achieved using piperidine in an organic solvent.
Major Products: The major products formed from these reactions include quinone derivatives, alcohols, and deprotected amino acids, which can be further functionalized for various applications .
科学的研究の応用
Chemistry: N-Fmoc-O,3-dimethyl-D-tyrosine is used as a building block in peptide synthesis. Its stability and reactivity make it suitable for the construction of complex peptide sequences .
Biology: In biological research, the compound is used to study protein-protein interactions and enzyme-substrate specificity. Its modified structure allows for the investigation of the effects of methylation on tyrosine residues .
Medicine: this compound is explored for its potential therapeutic applications, including the development of peptide-based drugs and diagnostic agents .
Industry: The compound is used in the production of functional materials, such as hydrogels and nanostructures, due to its self-assembly properties .
作用機序
The mechanism of action of N-Fmoc-O,3-dimethyl-D-tyrosine involves its interaction with specific molecular targets, such as enzymes and receptors. The Fmoc group enhances the compound’s binding affinity and stability, while the methyl groups influence its hydrophobicity and steric properties. These modifications allow the compound to modulate various biochemical pathways, including signal transduction and protein synthesis .
類似化合物との比較
- N-Fmoc-O-tert-butyl-L-tyrosine
- N-Fmoc-O-allyl-L-tyrosine
- N-Fmoc-O-phosphotyrosine
Comparison: N-Fmoc-O,3-dimethyl-D-tyrosine is unique due to its dual methylation, which enhances its stability and reactivity compared to other Fmoc-protected tyrosine derivatives. The presence of methyl groups at the O and 3 positions provides distinct hydrophobic and steric properties, making it suitable for specific applications in peptide synthesis and material science .
特性
分子式 |
C26H25NO5 |
|---|---|
分子量 |
431.5 g/mol |
IUPAC名 |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-methoxy-3-methylphenyl)propanoic acid |
InChI |
InChI=1S/C26H25NO5/c1-16-13-17(11-12-24(16)31-2)14-23(25(28)29)27-26(30)32-15-22-20-9-5-3-7-18(20)19-8-4-6-10-21(19)22/h3-13,22-23H,14-15H2,1-2H3,(H,27,30)(H,28,29) |
InChIキー |
XWJIOWVGHSEJGU-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC(=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(4-Hydroxy-3-methoxyphenyl)-2-(hydroxymethyl)-5-methoxy-2,3-dihydro-[1,4]dioxino[2,3-c]xanthen-7-one](/img/structure/B12299758.png)


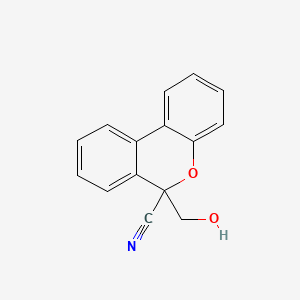
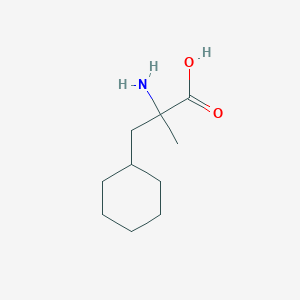
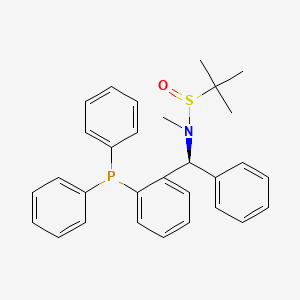
![16-Bromo-3-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-one](/img/structure/B12299802.png)
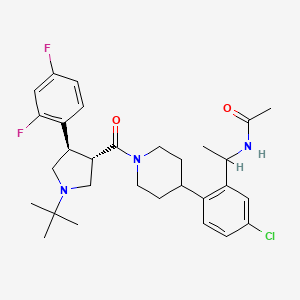
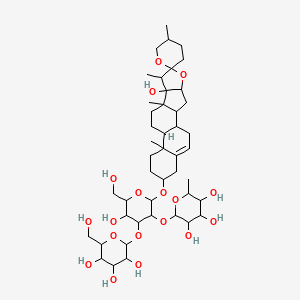
![14-Methoxy-5-methyl-2-(2-methylpropyl)-3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraene-4,7-dione](/img/structure/B12299814.png)
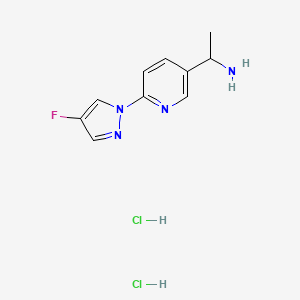

![2-Pyrrolidinecarboxamide, N-[2-(1,3-benzodioxol-5-yl)ethyl]-1-[2-(1H-imidazol-1-yl)-6-methyl-4-pyrimidinyl]-, (2R)-](/img/structure/B12299831.png)
![[11-Ethyl-2,4,16-trihydroxy-6,18-dimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-8-yl] benzoate](/img/structure/B12299845.png)
